3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid
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Overview
Description
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid typically involves the construction of the imidazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole and benzoic acid derivatives.
Scientific Research Applications
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the compound can modulate signaling pathways by binding to receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Benzimidazole: A fused ring structure with applications in pharmaceuticals and agriculture.
Uniqueness
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a benzoic acid moiety allows for versatile applications in different fields, distinguishing it from other similar compounds.
Properties
CAS No. |
189255-80-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-10(4-3-5-11(8)13(16)17)9(2)12-6-14-7-15-12/h3-7,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
AKQQNNGMIFWCSO-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)[C@H](C)C2=CN=CN2 |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(C)C2=CN=CN2 |
Origin of Product |
United States |
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